3-Methoxybenzo[d]isoxazole
CAS No.:
Cat. No.: VC15814905
Molecular Formula: C8H7NO2
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
![3-Methoxybenzo[d]isoxazole -](/images/structure/VC15814905.png)
Specification
Molecular Formula | C8H7NO2 |
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Molecular Weight | 149.15 g/mol |
IUPAC Name | 3-methoxy-1,2-benzoxazole |
Standard InChI | InChI=1S/C8H7NO2/c1-10-8-6-4-2-3-5-7(6)11-9-8/h2-5H,1H3 |
Standard InChI Key | XOTZFHRCQSRHIX-UHFFFAOYSA-N |
Canonical SMILES | COC1=NOC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Methoxybenzo[d]isoxazole consists of a benzene ring fused to an isoxazole moiety, with a methoxy (-OCH) substituent at the 3-position. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, confers rigidity and electronic anisotropy to the molecule. Key structural parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 149.15 g/mol | |
SMILES Notation | COC1=NC2=CC=CC=C2O1 | |
InChI Key | Not Reported | — |
The absence of reported spectroscopic data (e.g., -NMR, -NMR) in available literature limits detailed conformational analysis. Comparative studies with 3-methylbenzo[d]isoxazole (CAS 4825-75-6) suggest that methoxy substitution enhances electron density at the isoxazole nitrogen, potentially influencing reactivity in nucleophilic aromatic substitution reactions .
Synthesis and Derivative Development
Core Synthetic Strategies
The synthesis of 3-substituted benzo[d]isoxazoles typically involves cyclization reactions between hydroxylamine derivatives and appropriately substituted benzene precursors. For 3-methoxybenzo[d]isoxazole, a plausible route adapts methodologies used for its 3-ethyl analog :
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Oximation and Cyclization:
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Functional Group Interconversion:
Case Study: Synthesis of N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide
A related compound, N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)acetamide (9), illustrates practical synthetic steps :
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Condensation: Reacting 3-ethyl-6-methoxybenzo[d]isoxazol-5-amine with DMF-DMA yields an enamine intermediate.
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Acetylation: Treatment with acetic anhydride introduces the acetamide group.
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Purification: Crystallization from ethanol/water provides the final product in 56.4% yield.
This protocol highlights the compatibility of methoxy groups with harsh reaction conditions (e.g., 100°C in 1,4-dioxane), suggesting similar robustness for 3-methoxybenzo[d]isoxazole synthesis .
Physicochemical and Spectroscopic Properties
Thermal Stability and Solubility
While explicit data for 3-methoxybenzo[d]isoxazole are scarce, extrapolation from analogues provides insights:
The lower LogP of the methoxy derivative compared to its methyl counterpart reflects increased hydrophilicity due to the polar methoxy group. This property may enhance aqueous solubility, a critical factor in drug design .
Hazard Statement | Precautionary Measure |
---|---|
H302: Harmful if ingested | Avoid ingestion |
H315: Skin irritation | Wear protective gloves |
H319: Eye irritation | Use eye protection |
H335: Respiratory irritation | Ensure adequate ventilation |
Given the structural similarity, 3-methoxybenzo[d]isoxazole likely shares these hazards. Proper personal protective equipment (PPE) and fume hoods are recommended during handling.
Future Directions and Research Gaps
Unanswered Questions
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Synthetic Optimization: Development of one-pot methodologies using green solvents (e.g., deep eutectic solvents) could improve yield and sustainability .
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Pharmacokinetic Profiling: In vivo studies are needed to assess bioavailability and metabolic stability.
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Target Expansion: Exploration beyond BRD4 to other BET family proteins (BRD2, BRD3) may reveal broader therapeutic utility.
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